molecular formula C28H22O4 B1250755 Isoplagiochin A

Isoplagiochin A

Cat. No. B1250755
M. Wt: 422.5 g/mol
InChI Key: DLWONXBMHBQJCM-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoplagiochin A is a natural product found in Heteroscyphus planus with data available.

Scientific Research Applications

Synthesis and Stereochemistry

  • Efficient Synthesis : Isoplagiochin D, related to Isoplagiochin A, has been synthesized through an efficient approach involving Horner–Wadsworth–Emmons and Suzuki–Miyaura protocols, indicating a method for creating structurally complex bis(bibenzyls) (Esumi et al., 2004).
  • Enantiopure Forms : Isoplagiochin C has been prepared in enantiopure form, a process significant for understanding the stereochemistry of compounds like Isoplagiochin A (Bringmann et al., 2013).
  • Stereochemistry Analysis : The stereochemistry of Isoplagiochin C has been explored through quantum chemical calculations and molecular dynamics, providing insights into the chiral nature of such cyclic bisbibenzyls (Bringmann et al., 2004).

Biological Activity and Applications

  • Antimitotic Activity : Isoplagiochins A and B have been studied for their inhibitory effect on tubulin polymerization, suggesting potential applications in cancer therapy or cell biology research (Morita et al., 2009).
  • Medicinal Potential : Isoplagiochin A, among other compounds from liverworts, has shown various biological activities like antimicrobial, anti-fungal, and cytotoxicity, indicating its potential as a source of medicinal compounds (Asakawa, 2013).

Chlorination and Chemical Analysis

  • Chloroperoxidase Detection : Chlorinated cyclic bisbibenzyls of the isoplagiochin type have been identified in bryophytes, and chloroperoxidase enzyme was detected for the first time in liverworts, suggesting a role in the biosynthesis of such compounds (Speicher et al., 2003).

properties

Product Name

Isoplagiochin A

Molecular Formula

C28H22O4

Molecular Weight

422.5 g/mol

IUPAC Name

(7Z)-14-oxapentacyclo[21.3.1.12,6.19,13.015,20]nonacosa-1(26),2,4,6(29),7,9(28),10,12,15(20),16,18,23(27),24-tridecaene-3,18,26-triol

InChI

InChI=1S/C28H22O4/c29-22-10-13-28-21(17-22)9-6-20-8-12-27(31)25(16-20)24-15-19(7-11-26(24)30)5-4-18-2-1-3-23(14-18)32-28/h1-5,7-8,10-17,29-31H,6,9H2/b5-4-

InChI Key

DLWONXBMHBQJCM-PLNGDYQASA-N

Isomeric SMILES

C1CC2=C(C=CC(=C2)O)OC3=CC=CC(=C3)/C=C\C4=CC(=C(C=C4)O)C5=C(C=CC1=C5)O

Canonical SMILES

C1CC2=C(C=CC(=C2)O)OC3=CC=CC(=C3)C=CC4=CC(=C(C=C4)O)C5=C(C=CC1=C5)O

synonyms

isoplagiochin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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